Phthalan
Overview
Description
Scientific Research Applications
Phthalan has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Phthalan, also known as 1,3-dihydroisobenzofuran , is a compound that primarily targets the endocrine system . It is known to disrupt the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .
Mode of Action
This compound interacts with its targets by acting as an endocrine-disrupting chemical . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . This compound derivatives such as citalopram and escitalopram are antidepressant drugs of the selective serotonin reuptake inhibitor class .
Biochemical Pathways
This compound affects various biochemical pathways. It is known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This compound interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . In the degradation of phthalates, phthalic acid is reported to be the intermediate product. The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated .
Pharmacokinetics
It is known that the physical and chemical attributes of this compound have a significant impact on its environmental fate, transport, and degradation in different natural settings .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to induce neurological disorders . It has been associated with conditions such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .
Action Environment
The action of this compound can be influenced by various environmental factors. Phthalates have become a pervasive environmental contaminant because of their widespread applications . They are said to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .
Safety and Hazards
Future Directions
Phthalan and its derivatives have wide-ranging pharmaceutical, industrial, and medical applications . They are found in pharmaceuticals, organic electronics, and other useful medical and technological applications . Future research may focus on expanding the methods available for their synthesis and facilitating their applications .
Biochemical Analysis
Biochemical Properties
Phthalan interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is a non-natural substrate for the Toluene o-Xylene Monooxygenase (ToMO) from Pseudomonas sp. OX1 . This enzyme is capable of hydroxylating a wide array of aromatic compounds .
Cellular Effects
This compound influences cell function in several ways. For example, it can affect cell signaling pathways, gene expression, and cellular metabolism . Its derivatives, such as citalopram and escitalopram, are antidepressant drugs of the selective serotonin reuptake inhibitor class .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can be hydroxylated by ToMO to produce six hydroxylated derivatives .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalan can be synthesized through several methods, including cyclization reactions. One common method involves the cyclization of o-xylylene oxide . Another approach is the reduction of phthalic anhydride using lithium aluminum hydride, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of phthalic anhydride in the presence of a suitable catalyst, such as palladium on carbon . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Phthalan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phthalic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield phthalide using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phthalic acid.
Reduction: Phthalide.
Substitution: Halogenated or alkylated this compound derivatives.
Comparison with Similar Compounds
Coumaran: Known for its antitubercular and anti-HIV activities.
Phthalide: Used in the synthesis of various pharmaceuticals and exhibits different reactivity compared to phthalan.
This compound’s unique structural motif and versatile reactivity make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-8-6-9-5-7(8)3-1/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLGSKRGOWRGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197920 | |
Record name | 1,3-Dihydroisobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Phthalan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21483 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.74 [mmHg] | |
Record name | Phthalan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21483 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
496-14-0 | |
Record name | 1,3-Dihydroisobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydroisobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydroisobenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHTHALAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6NTQ7Y6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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